molecular formula C11H8N2O4 B15045857 Methyl 5-nitroquinoline-3-carboxylate

Methyl 5-nitroquinoline-3-carboxylate

Cat. No.: B15045857
M. Wt: 232.19 g/mol
InChI Key: OXIGORDBUPVJDG-UHFFFAOYSA-N
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Description

Methyl 5-nitroquinoline-3-carboxylate is a quinoline derivative with significant importance in various fields of chemistry and pharmacology. This compound is characterized by a quinoline ring system substituted with a nitro group at the 5-position and a carboxylate ester group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitroquinoline-3-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of quinoline-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitroquinoline-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Methyl 5-aminoquinoline-3-carboxylate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Ester Hydrolysis: 5-nitroquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 5-nitroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-nitroquinoline-3-carboxylate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-nitroquinoline-3-carboxylate is unique due to the specific positioning of the nitro and carboxylate ester groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 5-nitroquinoline-3-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13(15)16/h2-6H,1H3

InChI Key

OXIGORDBUPVJDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1

Origin of Product

United States

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